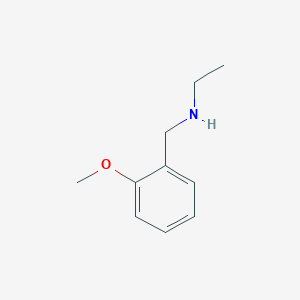

N-(2-methoxybenzyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-11-8-9-6-4-5-7-10(9)12-2/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUPFXRVSIJGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293625 | |

| Record name | N-Ethyl-2-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62924-83-8 | |

| Record name | N-Ethyl-2-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Characterization of N-(2-methoxybenzyl)ethanamine: A Methodological Guide to Determining Solubility and pKa

An In-Depth Technical Guide

Abstract

N-(2-methoxybenzyl)ethanamine serves as a core structural moiety in various chemical entities of pharmacological interest. Understanding its fundamental physicochemical properties, namely its acid dissociation constant (pKa) and solubility, is a prerequisite for its development in any research or pharmaceutical context. These parameters govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides a comprehensive framework for the theoretical estimation and experimental determination of the pKa and thermodynamic solubility of N-(2-methoxybenzyl)ethanamine. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, ensuring a self-validating and robust characterization process.

Introduction and Strategic Importance

N-(2-methoxybenzyl)ethanamine is a secondary amine featuring both an aromatic methoxybenzyl group and an aliphatic ethyl group attached to the nitrogen atom. While this specific molecule is not extensively characterized in public literature, its N-benzyl ethanamine core is a key component of the N-methoxybenzyl (NBOMe) class of phenethylamines, which are known for their potent psychoactive properties.[3][4] The characterization of such core fragments is essential for understanding structure-activity relationships (SAR) and for developing new chemical entities.

In the landscape of drug discovery and development, the early-stage determination of physicochemical properties is a critical step that de-risks candidates and prevents costly late-stage failures.[5]

-

pKa (Acid Dissociation Constant): The pKa dictates the degree of ionization of a molecule at a given pH.[6][7] For N-(2-methoxybenzyl)ethanamine, the secondary amine is basic and will be protonated at physiological pH (approx. 7.4). This ionization state is paramount as it directly impacts:

-

Aqueous Solubility: The protonated, charged form is generally more water-soluble than the neutral free base.

-

Permeability: The neutral form is typically more permeable across lipid membranes.

-

Target Binding: Ionic interactions, such as salt bridges, are often crucial for a molecule's binding to its biological target.[6]

-

-

Solubility: This property defines the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature.[8] Poor aqueous solubility is a primary hurdle in drug development, affecting oral bioavailability and complicating formulation.[9] According to the Biopharmaceutics Classification System (BCS) endorsed by the U.S. Food and Drug Administration (FDA), solubility is a key parameter for classifying drug substances and may allow for biowaivers, streamlining the development process.[5][10]

This guide will, therefore, provide the theoretical and practical tools necessary to rigorously determine these two foundational properties for N-(2-methoxybenzyl)ethanamine.

Theoretical Physicochemical Profile

A preliminary in silico assessment is crucial for experimental design. Based on the molecular structure, we can predict the expected chemical behavior of N-(2-methoxybenzyl)ethanamine.

Structure and Basicity (pKa Estimation)

The key functional group for ionization is the secondary aliphatic amine.

-

Basicity: The lone pair of electrons on the nitrogen atom can accept a proton, making the molecule a Brønsted-Lowry base.

-

Structural Influences:

-

The attached ethyl and benzyl groups are electron-donating (by induction), which tends to increase the electron density on the nitrogen and stabilize the protonated (conjugate acid) form, suggesting a pKa typical of secondary amines.

-

Aliphatic amines are generally stronger bases than aromatic amines. The nitrogen in N-(2-methoxybenzyl)ethanamine is not part of an aromatic ring, so its basicity is not significantly reduced by resonance delocalization.

-

-

Predicted pKa: The pKa of a protonated secondary amine (R₂NH₂⁺) is typically in the range of 10.5 to 11.5. Therefore, a reasonable a priori estimate for the pKa of N-(2-methoxybenzyl)ethanamine's conjugate acid is approximately 10.5 . This high pKa value implies that at physiological pH (~7.4), the molecule will exist almost entirely in its protonated, cationic form.

Solubility Prediction

The molecule possesses both hydrophobic (aromatic ring, alkyl chain) and hydrophilic (ionizable amine, methoxy ether) features.

-

Aqueous Solubility:

-

Free Base: In its neutral (deprotonated) state, which would predominate at high pH (e.g., pH > 11.5), the molecule's hydrophobicity from the benzyl and ethyl groups would likely lead to low aqueous solubility. The free base form is described as a colorless oil for structurally related, larger compounds.[11]

-

Salt Form: At neutral or acidic pH, the amine will be protonated. The resulting cation will have significantly higher aqueous solubility due to its ability to form favorable ion-dipole interactions with water molecules. The hydrochloride salt of a related, larger compound is described as a water-soluble powder.[11]

-

-

Organic Solvent Solubility: The molecule is expected to exhibit good solubility in a range of organic solvents, such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane, due to its significant nonpolar character.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds.[12] The principle involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Rationale for Method Selection

This method is chosen for its high precision and direct measurement of pH changes. It provides a clear titration curve from which the pKa can be derived without the need for chromophores, as required by UV-spectroscopic methods. The process is self-validating, as the shape of the titration curve and the volume of titrant at the equivalence point confirm the stoichiometry of the reaction.

Step-by-Step Protocol

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of N-(2-methoxybenzyl)ethanamine hydrochloride salt and dissolve it in ~50 mL of 0.1 M KCl solution in a thermostatted beaker at 25°C. The KCl is used to maintain a constant ionic strength.

-

If starting with the free base, dissolve it in a minimal amount of methanol before diluting with the KCl solution, and use a standardized strong acid (e.g., 0.1 M HCl) as the titrant. For this protocol, we assume the hydrochloride salt is used.

-

-

Titrant Preparation:

-

Prepare and standardize a 0.1 M solution of NaOH (carbonate-free). Standardization is critical and should be performed against a primary standard like potassium hydrogen phthalate (KHP).

-

-

Instrumentation Setup:

-

Calibrate a high-quality pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

-

Place the calibrated pH electrode and a temperature probe into the analyte solution.

-

Use a magnetic stirrer at a slow, constant speed to ensure homogeneity without creating a vortex.

-

Use a calibrated burette or an automated titrator to add the NaOH titrant.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Decrease the increment size significantly as you approach the equivalence point (the region of most rapid pH change).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found visually or more accurately by calculating the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV²).

-

The pKa is the pH at the half-equivalence point (Vₑ / 2). At this point, the concentrations of the protonated amine [R₂NH₂⁺] and the neutral free base [R₂NH] are equal, according to the Henderson-Hasselbalch equation.

-

Visualization of the pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[9] It measures the saturation solubility of a compound after it has reached equilibrium in a specific solvent system, providing a true measure of its intrinsic solubility.[8]

Rationale for Method Selection

Unlike kinetic solubility assays which can be confounded by precipitation rates and are sensitive to the initial DMSO concentration, the shake-flask method provides a fundamental physicochemical constant.[13] This value is essential for biopharmaceutical classification and for developing robust formulations. The protocol is designed to ensure a saturated solution is in equilibrium with the solid-state material, which is the definition of thermodynamic solubility.

Step-by-Step Protocol

-

Preparation of Media:

-

Prepare relevant aqueous buffers. For pharmaceutical applications, this should include buffers at various pH values relevant to the gastrointestinal tract, such as pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 or 7.4 (simulated intestinal fluid/physiological pH).[10]

-

-

Sample Preparation:

-

Add an excess of solid N-(2-methoxybenzyl)ethanamine to a series of vials, one for each buffer system. "Excess" means enough solid material will remain undissolved at the end of the experiment, ensuring saturation. A starting point is to add ~2-5 mg of compound to 1 mL of buffer.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C for biological relevance).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary to ensure equilibrium is fully achieved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid material.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles. Alternatively, high-speed centrifugation can be used to pellet the solid before sampling the supernatant.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of N-(2-methoxybenzyl)ethanamine of known concentrations. The curve must bracket the expected concentration of the samples.

-

-

Data Analysis:

-

Use the calibration curve to determine the concentration of the compound in the diluted supernatant.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the thermodynamic solubility at that specific pH and temperature, usually expressed in µg/mL or mM.

-

Visualization of the Solubility Determination Workflow

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. drughunter.com [drughunter.com]

- 7. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. evotec.com [evotec.com]

- 10. fda.gov [fda.gov]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

Technical Guide: Pharmacological Profiling of N-(2-methoxybenzyl)ethanamine Derivatives

The following technical guide details the biological activity, pharmacological profile, and experimental characterization of N-(2-methoxybenzyl)ethanamine derivatives, specifically focusing on the 25H-NBOMe scaffold.

Executive Summary

The moiety N-(2-methoxybenzyl)ethanamine represents the critical pharmacophore responsible for the super-potent agonist activity observed in the NBOMe class of serotonergic hallucinogens. While the term is often used chemically to describe a synthesis fragment, in a pharmacological context, it refers to the core binding motif of 25H-NBOMe (and its halogenated analogs 25I, 25B, 25C).

This guide analyzes the biological activity of the 25H-NBOMe scaffold, a highly selective 5-HT

Chemical Identity & Structural Logic

Nomenclature Clarification

Researchers must distinguish between the fragment and the active ligand:

-

The Fragment: N-(2-methoxybenzyl)ethanamine (N-ethyl-o-anisylamine). A synthesis intermediate with negligible receptor affinity.

-

The Ligand (Target): 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25H-NBOMe).[2][3] The active pharmacological agent.[4]

Structural Architecture

The high affinity of 25H-NBOMe arises from the "bidentate" binding mode where the N-benzyl group locks the molecule into a specific conformation within the receptor's orthosteric binding site.

Key Structural Features:

-

Phenethylamine Core: Provides the primary anchor to Asp3.32 (aspartic acid) in the receptor.

-

N-Benzyl Linker: Increases lipophilicity, allowing access to a hydrophobic pocket near Transmembrane Domain 6 (TM6).

-

2-Methoxy Substituent: Forms a critical hydrogen bond (likely with Ser3.36 or Asn6.55), stabilizing the active state of the G-protein coupled receptor (GPCR).

Visualization: Pharmacophore SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the potency of the scaffold.

Caption: SAR analysis of 25H-NBOMe showing the bipartite binding mode. The N-(2-methoxybenzyl) moiety is critical for high-affinity locking into the 5-HT2A receptor.

Pharmacological Profile[1][2][3][5][6][7][8][9][10]

Receptor Binding Affinity (Ki)

25H-NBOMe exhibits high affinity for the 5-HT

| Receptor Target | Ki (nM) | Selectivity Ratio | Notes |

| 5-HT | 1.0 – 5.0 | Primary | Full Agonist / Partial Agonist (Context dependent) |

| 5-HT | 10 – 50 | Moderate | Lower efficacy compared to 2A |

| 5-HT | > 1000 | Low | Negligible activity at relevant doses |

| SERT | > 10,000 | None | No reuptake inhibition |

Data synthesized from Braden et al. (2006) and Nichols et al. (2008).[5][6]

Signal Transduction Pathways

Upon binding, 25H-NBOMe stabilizes the active conformation of the 5-HT

Pathway Logic:

-

Ligand Binding: 25H-NBOMe binds 5-HT

. -

Gq Activation: Exchange of GDP for GTP on G

. -

Effector Activation: Phospholipase C

(PLC -

Second Messengers: Generation of IP

and Diacylglycerol (DAG). -

Response: IP

triggers Ca

Caption: Canonical Gq-mediated signaling pathway activated by 25H-NBOMe, leading to intracellular calcium mobilization and neuronal excitation.

Experimental Protocols

In Vitro Calcium Mobilization Assay (FLIPR)

This protocol measures the functional potency (EC

Reagents:

-

HEK-293 cells stably expressing human 5-HT

. -

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

-

Seeding: Plate cells at 50,000 cells/well in 96-well black-wall plates. Incubate 24h.

-

Dye Loading: Aspirate media. Add 100 µL dye loading buffer (4 µM Fluo-4 AM + 2.5 mM probenecid). Incubate 1h at 37°C.

-

Baseline: Measure fluorescence (Ex 488 nm / Em 525 nm) for 10s to establish baseline.

-

Injection: Inject 25H-NBOMe (10 pM to 10 µM concentration range).

-

Acquisition: Record fluorescence kinetics for 180s.

-

Analysis: Plot Max-Min Fluorescence vs. Log[Concentration]. Fit to sigmoidal dose-response curve to determine EC

.

Metabolic Stability Assay (Microsomal Stability)

NBOMe compounds are subject to rapid first-pass metabolism, primarily O-demethylation and N-dealkylation.

Protocol:

-

Incubation: Mix 1 µM 25H-NBOMe with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min.

-

Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge 10,000xg.

-

Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion (m/z ~300) and metabolites (O-desmethyl, 2C-H).

Toxicology & Safety Profile

While 25H-NBOMe is less potent than 25I-NBOMe, the scaffold carries significant risks inherent to the class.

-

Cytotoxicity: High concentrations (>50 µM) have shown reduction in cell viability in MTT assays, potentially mediated by mitochondrial stress.

-

Cardiotoxicity: hERG channel inhibition has been observed with related NBOMe compounds, posing a risk of QT prolongation.[7]

-

Adverse Events: Tachycardia, hypertension, and agitation are consistent with sympathomimetic toxicity.[8]

Handling Precautions:

-

Potency: Handle as a potent chemical.[9] Use a fume hood and nitrile gloves.

-

State: Often found as a hydrochloride salt.[10] Avoid inhalation of dust.

References

-

Braden, M. R., et al. (2006). Molecular dissection of the psychoactive receptor pharmacophore. Pharmacology.[1][4][8][11][12][9]

-

Nichols, D. E., et al. (2008). High affinity 5-HT2A receptor agonists.[5] Bioorganic & Medicinal Chemistry.

-

Halberstadt, A. L., & Geyer, M. A. (2014). Effects of the hallucinogen 25I-NBOMe on the head twitch response in mice.[5] Neuropharmacology.

-

Yoon, K. S., et al. (2019). Cardiotoxicity of N-(2-methoxybenzyl)ethanamine derivatives. Toxicology Letters.

-

Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. drugsandalcohol.ie [drugsandalcohol.ie]

- 7. 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine (25D-NBOMe) and N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe) induce adverse cardiac effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. med.upenn.edu [med.upenn.edu]

- 12. 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-Methoxybenzyl)ethanamine: A Versatile Secondary Amine Building Block

This in-depth technical guide focuses on N-(2-methoxybenzyl)ethanamine (chemically N-ethyl-2-methoxybenzylamine) as a versatile building block in organic synthesis and medicinal chemistry.

Technical Guide for Organic Synthesis & Medicinal Chemistry

Executive Summary

N-(2-Methoxybenzyl)ethanamine represents a specialized secondary amine motif utilized primarily in two high-value contexts: as a robust, oxidatively cleavable protecting group carrier for ethylamines, and as a critical pharmacophore in the design of high-affinity GPCR ligands (specifically 5-HT2A agonists).

Unlike simple benzylamines, the ortho-methoxy substituent confers unique electronic properties that allow for orthogonal deprotection strategies (using DDQ or CAN) and specific intramolecular hydrogen bonding interactions in biological systems. This guide details the synthesis, reactivity, and application of this moiety in modern organic synthesis.

Chemical Profile & Identity

| Property | Detail |

| Systematic Name | N-Ethyl-1-(2-methoxyphenyl)methanamine |

| Common Name | N-Ethyl-2-methoxybenzylamine |

| Structure | 2-MeO-C₆H₄-CH₂-NH-CH₂CH₃ |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Key Functionality | Secondary Amine, Electron-Rich Aromatic Ring |

| Primary Precursor | 2-Methoxybenzaldehyde (CAS 135-02-4) |

| Related CAS | 6850-57-3 (Primary amine: 2-Methoxybenzylamine) |

Note on Nomenclature: In medicinal chemistry literature, the string "N-(2-methoxybenzyl)ethanamine" is frequently encountered as the suffix for the NBOMe class of compounds (e.g., 25I-NBOMe).[1][2] In those cases, the "ethanamine" refers to the phenethylamine backbone. This guide focuses on the simple secondary amine fragment as a chemical reagent.

Synthetic Utility: The "Privileged" Protecting Group

The 2-methoxybenzyl (2-MB) group is a "privileged" protecting group for amines because it offers orthogonality to standard benzyl (Bn) groups. While benzyl groups typically require hydrogenolysis (H₂/Pd-C) or harsh acid for removal, the 2-MB group can be cleaved under oxidative conditions .

Mechanism of Action

The ortho-methoxy group acts as an electron-donating group (EDG), stabilizing the radical cation intermediate formed during oxidation. This allows reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) to selectively cleave the C-N bond without affecting other benzyl ethers or esters.

Comparative Stability

| Condition | Benzyl (Bn) | 4-Methoxybenzyl (PMB) | 2-Methoxybenzyl (2-MB) |

| H₂ / Pd-C | Cleaved | Cleaved | Cleaved |

| TFA (Acid) | Stable | Labile | Labile (Acid sensitive) |

| DDQ (Oxidative) | Stable | Cleaved (Fast) | Cleaved (Moderate rate) |

| Base/Nucleophiles | Stable | Stable | Stable |

Application Strategy: Use N-(2-methoxybenzyl)ethanamine to introduce an "ethylamino" equivalent that is protected against alkylation or acylation, then reveal the free amine late-stage using oxidative conditions.

Medicinal Chemistry Applications

In drug discovery, this building block is used to synthesize ligands for serotonin receptors. The N-(2-methoxybenzyl) moiety significantly increases affinity for the 5-HT2A receptor compared to the parent phenethylamine.

-

Pharmacophore Role: The 2-methoxy oxygen acts as a hydrogen bond acceptor, interacting with specific residues (e.g., Ser159 in 5-HT2A) in the receptor binding pocket.

-

Lipophilicity: The benzyl group adds hydrophobic bulk, allowing the molecule to penetrate the CNS and fit into the receptor's hydrophobic cleft.

Experimental Protocols

Protocol A: Synthesis of N-(2-Methoxybenzyl)ethanamine

A standard reductive amination procedure.[3]

Reagents:

-

2-Methoxybenzaldehyde (1.0 equiv)

-

Ethylamine (2.0 M in THF, 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) (Solvent)

-

Acetic Acid (Cat.[4] 0.1 equiv)

Step-by-Step:

-

Imine Formation: In a round-bottom flask, dissolve 2-methoxybenzaldehyde (10 mmol) in DCM (50 mL). Add Ethylamine solution (12 mmol). Stir at room temperature for 30 minutes. (Optional: Add MgSO₄ to sequester water).

-

Reduction: Cool the mixture to 0°C. Add Acetic Acid followed by Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours under Nitrogen. Monitor by TLC (disappearance of aldehyde).

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude secondary amine can often be used directly or purified via flash column chromatography (SiO₂, DCM/MeOH/NH₄OH gradient).

Protocol B: Oxidative Deprotection (Cleavage)

Revealing the free amine using DDQ.

Reagents:

-

Substrate (N-protected amine)

-

DDQ (1.2 - 1.5 equiv)

-

DCM/Water (18:1 ratio)

Step-by-Step:

-

Dissolve the N-(2-methoxybenzyl) protected substrate in a mixture of DCM and water (18:1 v/v).

-

Add DDQ (1.5 equiv) in one portion. The mixture will turn deep green/red/brown as the Charge Transfer (CT) complex forms.

-

Stir vigorously at room temperature for 1-4 hours.

-

Quench: Add saturated aqueous NaHCO₃ and sodium bisulfite (to reduce excess quinone).

-

Isolation: Filter off the precipitated hydroquinone byproduct. Extract the filtrate with DCM. The aqueous layer (if acidic) may contain the amine salt; adjust pH to >10 to extract the free amine.

Visualization of Workflows

Figure 1: Synthesis Pathway (Reductive Amination)

The following diagram illustrates the convergent synthesis of the building block from commercially available precursors.

Caption: Convergent synthesis via reductive amination using Sodium Triacetoxyborohydride (STAB).

Figure 2: Oxidative Cleavage Mechanism

This workflow depicts the "unmasking" of the ethylamine functionality using DDQ, highlighting the radical cation pathway.

Caption: Oxidative cleavage mechanism via Single Electron Transfer (SET) using DDQ.

Safety & Handling

-

Corrosivity: Secondary amines are basic and can cause skin burns. Wear gloves and eye protection.

-

Toxicity: While the simple building block is a standard chemical intermediate, derivatives (specifically phenethylamines) are potent CNS active agents. Handle all derivatives with extreme caution in a fume hood.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the benzylic position or formation of carbamates with atmospheric CO₂.

References

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Oxidative Cleavage (DDQ): Oikawa, Y., et al. "Specific Removal of p-Methoxybenzyl Protection by DDQ."[5] Tetrahedron Letters, 1982, 23(8), 885-888. Link

- Medicinal Chemistry (NBOMe SAR): Heim, R. "Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur." Dissertation, Freie Universität Berlin, 2003. (Foundational work on the N-2-methoxybenzyl pharmacophore).

- Protecting Group Review: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard reference for PMB/2-MB cleavage conditions).

-

2-Methoxybenzylamine Properties: PubChem Compound Summary for CID 80665, 2-Methoxybenzylamine. Link

Sources

An In-Depth Technical Guide to N-(2-methoxybenzyl)ethanamine as a Versatile Precursor for Novel Ligand Development

Abstract

N-(2-methoxybenzyl)ethanamine and its structural analogues represent a class of precursors with significant, yet multifaceted, potential in the development of novel ligands. While extensively documented in neuropharmacology for yielding high-potency serotonergic agents, the inherent structural features of this scaffold—namely, a secondary amine nitrogen donor and the electronically-tunable methoxybenzyl group—provide a fertile ground for innovation in coordination chemistry and homogeneous catalysis. This guide moves beyond the well-trodden path of bioactive molecules to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of its synthesis, derivatization, and application in creating sophisticated metal complexes with potential catalytic activity. We will explore the causal chemistry behind synthetic choices, provide validated experimental protocols, and present a forward-looking perspective on its broader utility.

The N-(2-methoxybenzyl)ethanamine Scaffold: A Strategic Overview

The N-(2-methoxybenzyl)ethanamine core is more than a mere building block; it is a strategic platform for ligand design. Its utility stems from three key features:

-

The Secondary Amine: This nitrogen atom serves as a primary Lewis basic site, ideal for coordination to metal centers or interaction with biological targets. It also provides a reactive handle for further functionalization.

-

The Ethyl Linker: The two-carbon chain provides conformational flexibility, allowing the ligand to adopt favorable geometries for chelation or receptor binding.

-

The 2-Methoxybenzyl Group: This moiety is critical. The ortho-methoxy group can influence the electronic environment of the nitrogen atom and provides steric bulk that can be used to control the coordination sphere of a metal or the binding pose within a receptor. Its presence has been shown to dramatically increase the binding affinity of phenethylamine derivatives at specific G-protein coupled receptors (GPCRs).[1][2]

This guide will dissect the journey from this simple precursor to two distinct classes of advanced ligands: high-affinity neurological probes and novel transition metal complexes.

Synthesis of the Core Scaffold: Reductive Amination

The most reliable and scalable method for synthesizing N-(2-methoxybenzyl)ethanamine and its derivatives is the classical reductive amination procedure.[1] This two-step, one-pot process involves the formation of a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine.

Causality in Experimental Design: The choice of a mild reducing agent like sodium borohydride (NaBH₄) is deliberate. It is chemoselective for the imine double bond, leaving the aromatic rings and other functional groups intact. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and require strictly anhydrous conditions, making the protocol more hazardous and less practical for high-throughput synthesis.

Experimental Protocol: Synthesis of a Substituted N-(2-methoxybenzyl)phenethylamine

This protocol details the synthesis of 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe), a well-studied analogue that exemplifies the general procedure.[1][3]

Materials:

-

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)

-

2-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve 1.0 equivalent of 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine in methanol. To this solution, add 1.1 equivalents of 2-methoxybenzaldehyde.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Add 1.5 equivalents of sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. [Self-Validation Check: Portion-wise addition prevents an uncontrolled exothermic reaction and ensures efficient reduction.]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until the reaction is complete as indicated by TLC/LC-MS.

-

Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator.

-

Extract the aqueous residue three times with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure N-(2-methoxybenzyl) derivative.

Caption: Reductive Amination Workflow.

Application I: High-Affinity Ligands for Neurological Targets

The most prominent application of this scaffold is in the development of potent agonists for the serotonin 5-HT2A receptor. The addition of the N-(2-methoxybenzyl) group to a phenethylamine core, such as 2C-I, results in a dramatic increase in binding affinity and functional potency.[1][2] This modification led to the discovery of the "NBOMe" class of compounds, which are among the most potent 5-HT2A agonists known.[2][4][5]

Expert Insight: The Role of the 2-Methoxybenzyl Group The significant increase in potency is attributed to an optimal interaction within the receptor's binding pocket. It is hypothesized that the methoxybenzyl group engages with a specific sub-pocket, providing additional anchoring points and inducing a receptor conformation favorable for potent agonism. This demonstrates a powerful principle in drug design: extending a known pharmacophore with carefully chosen substituents can unlock dramatic gains in affinity and efficacy.

Caption: Conceptual Ligand-Receptor Interaction.

Quantitative Data: Receptor Affinity and Potency

The table below summarizes the impact of the N-(2-methoxybenzyl) substitution on the pharmacological profile of various phenethylamines at the human 5-HT2A receptor.

| Compound | Parent Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | Fold Increase in Potency |

| 25I-NBOMe | 2C-I | 0.044 | 0.49 | ~5.7x[1] |

| 25C-NBOMe | 2C-C | 0.063 | 0.28 | - |

| 25B-NBOMe | 2C-B | 0.13 | 0.26 | - |

| 25D-NBOMe | 2C-D | 0.48 | 2.0 | - |

| (Data synthesized from multiple sources, including Braden et al., 2006 and Rickli et al., 2015)[1][2] |

Application II: Precursors for Novel Coordination Complexes

Beyond pharmacology, the N-donor capabilities of the scaffold make it an excellent starting point for designing ligands for transition metal chemistry. By modifying the precursor or using its parent aldehyde (2-methoxybenzaldehyde), multidentate ligands can be synthesized that form stable complexes with a range of metals. A common and effective strategy is the synthesis of Schiff base ligands.[6]

Expert Insight: From Bidentate to Tetradentate Ligands While N-(2-methoxybenzyl)ethanamine itself can act as a simple monodentate or potentially bidentate (N, O) ligand, its true potential is realized by using its aldehyde precursor, 2-methoxybenzaldehyde, in condensation reactions with diamines like ethylenediamine. This reaction creates symmetrical, tetradentate N₂O₂ ligands capable of forming highly stable, square-planar, or octahedral complexes with transition metals like Ni(II), Co(II), and Cu(II).[3][7]

Experimental Protocol: Synthesis of a Schiff Base Ligand and a Ni(II) Complex

This protocol describes the synthesis of a tetradentate Schiff base ligand from 2-methoxybenzaldehyde and ethylenediamine, followed by its complexation with Nickel(II).

Part A: Ligand Synthesis (N,N'-bis(2-methoxybenzylidene)ethane-1,2-diamine)

-

Reaction Setup: Dissolve 1.0 equivalent of ethylenediamine in 50 mL of methanol in a 250 mL round-bottom flask.

-

Slowly add 2.1 equivalents of 2-methoxybenzaldehyde to the solution while stirring.

-

Reflux: Heat the mixture to reflux for 3-4 hours. A precipitate will form as the reaction progresses.[1]

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filter the solid product using a Büchner funnel, wash with a small amount of cold methanol, and dry in vacuo. The Schiff base ligand is typically obtained as a crystalline solid.

Part B: Nickel(II) Complexation

-

Ligand Solution: Suspend 1.0 equivalent of the synthesized Schiff base ligand in 50 mL of methanol.

-

Metal Salt Solution: In a separate beaker, dissolve 1.0 equivalent of Nickel(II) acetate tetrahydrate in 20 mL of methanol.

-

Complexation: Add the nickel salt solution dropwise to the stirring ligand suspension. The color of the mixture should change, indicating complex formation.

-

Reflux: Heat the resulting mixture to reflux for 1 hour to ensure complete reaction.

-

Isolation: Cool the mixture, filter the solid complex, wash with cold methanol, and dry in vacuo. Characterization is typically performed using IR spectroscopy (to observe the shift in the C=N stretching frequency upon coordination) and, if possible, single-crystal X-ray diffraction.[8]

Caption: Synthesis of a Schiff Base Metal Complex.

Future Outlook: Potential in Homogeneous Catalysis

The development of well-defined metal complexes is intrinsically linked to the field of homogeneous catalysis. While ligands derived directly from N-(2-methoxybenzyl)ethanamine are not yet widely reported as catalysts, the principles of ligand design allow for strong predictive insights.

Causality in Catalysis: The catalytic activity of a metal center is profoundly influenced by the electronic and steric properties of its coordinating ligands.[9]

-

Electronic Effects: The N-donor atoms in the Schiff base ligands described are strong σ-donors. This increases the electron density at the metal center, which can enhance its reactivity in key catalytic steps, such as oxidative addition in cross-coupling cycles.[10]

-

Steric Effects: The bulky methoxybenzyl groups can create a defined pocket around the metal center. This steric hindrance can prevent catalyst deactivation (e.g., via dimerization) and can impart selectivity in reactions by controlling how substrates approach the active site.

By analogy with established nickel complexes featuring N-donor or N-heterocyclic carbene (NHC) ligands used in C-N coupling reactions, it is plausible that the Ni(II) complexes derived from this scaffold could serve as effective pre-catalysts for similar transformations.[11][12] Future research should focus on synthesizing a library of these ligands with varied electronic and steric properties and screening their resulting metal complexes in benchmark catalytic reactions like Suzuki-Miyaura coupling, C-N amination, or hydrogenation.

Conclusion

N-(2-methoxybenzyl)ethanamine is a precursor of dual utility. It is the cornerstone of a class of exceptionally potent serotonergic ligands that have become invaluable tools in neuroscience. Simultaneously, its underlying chemical motifs provide a robust and accessible entry point into coordination chemistry. The straightforward synthesis of the core scaffold and its elaboration into multidentate Schiff base systems allow for the creation of novel transition metal complexes. While the catalytic potential of these specific complexes remains an open frontier, established principles of ligand design strongly suggest they are promising candidates for future investigation. This guide serves as both a repository of validated methods and an intellectual springboard for researchers poised to explore the full, untapped potential of this versatile chemical entity.

References

-

Zent, M. (n.d.). N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online. Retrieved from [Link]

-

Han, D., Andres, B., Spannenberg, A., & Beweries, T. (2017). Synthesis and coordination chemistry of the PPN ligand 2-[bis(diisopropylphosphanyl)methyl]-6-methylpyridine. Acta Crystallographica Section C, Structural Chemistry, 73(Pt 11), 917–922. [Link]

-

P.S, S. (2016). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal of Applied Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 25I-NBOMe. PubChem. Retrieved from [Link]

-

Poklis, J. L., et al. (2014). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Analytical Toxicology, 38(8), 553–559. [Link]

-

Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug Testing and Analysis, 5(8), 634-645. [Link]

-

Sufiyan, M., et al. (2017). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). Molecules, Catalysis, and Diagnosis of Environmental Samples, 1(1), 1-8. [Link]

-

Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

-

Chen, C., & Xi, C. (2006). Ni(II)−(σ-Aryl) Complex: A Facile, Efficient Catalyst for Nickel-Catalyzed Carbon−Nitrogen Coupling Reactions. The Journal of Organic Chemistry, 71(19), 7489-7492. [Link]

-

S. Al-Hamdani, A. A., & Balkhi, A. (2017). Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. Journal of Chemistry, 2017, 1-8. [Link]

-

Gurbanov, A. V., et al. (2020). Zinc(II) coordination compound with N'-(pyridin-2-ylmethylene)nicotinohydrazide: Synthesis, crystal structure, computational and cytotoxicity studies. Inorganica Chimica Acta, 511, 119830. [Link]

-

Kamińska, K., Świt, P., & Malek, K. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of Analytical Toxicology, 44(9), 947-956. [Link]

-

ResearchGate. (n.d.). Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. Retrieved from [Link]

-

Nakajima, Y., & Shimada, S. (2020). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science, 11(44), 11946–11958. [Link]

-

Yang, P., et al. (2022). Crystal structure of bis{4-[(4-methylbenzyl)oxy]-N′-(4-methylbenzylidene)benzohydrazidato}nickel(II). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 834-837. [Link]

-

Leovac, V. M., et al. (1998). Transition metal complexes with thiosemicarbazide-based ligands. 33. [4-(2-Diphenylphosphino-α-ethoxybenzyl-P)-3-methyl-1-salicylideneisothiosemicarbazido-N1,N4,O]nickel(II). Acta Crystallographica Section C: Crystal Structure Communications, 54(10), 1421-1423. [Link]

-

Gao, J.-Z., et al. (2012). Ten new coordination polymers based on 3-carboxy-1-(4′-carboxybenzyl)-2-oxidopyridinium and different N-donor ligands: syntheses, structures, and photoluminescent properties. CrystEngComm, 14(18), 5946-5957. [Link]

-

ResearchGate. (n.d.). Chelating N-pyrrolylphosphino-N′-arylaldimine ligands: Synthesis, ligand behaviour and applications in catalysis. Retrieved from [Link]

-

The Emslie Group. (n.d.). X-Ray Structures. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystal structures of Ni II complexes (a) 1 and (b) 2 and packing.... Retrieved from [Link]

-

Salomone, A., et al. (2022). Catalytic Behavior of NHC–Silver Complexes in the Carboxylation of Terminal Alkynes with CO2. Molecules, 27(24), 8820. [Link]

-

Abedi, A., et al. (2015). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Journal of Applied Chemistry Research, 9(2), 59-65. [Link]

-

Hu, X., et al. (2005). N-Heterocyclic Carbene-Based Nickel Complexes: Synthesis and Catalysis in Cross-Couplings of Aryl Chlorides with ArMX (M = Mg or Zn). Organometallics, 24(11), 2628–2634. [Link]

-

Poklis, A. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A Harmful Hallucinogen Review. Journal of Toxicology: Clinical Toxicology, S2:003. [Link]

Sources

- 1. Synthesis and Characterization of Cr(III) & Fe(II) Bis(2-Methoxybenzylidene)Biphenyl-4,4'-Diamine Complexes [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. mocedes.org [mocedes.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. sanad.iau.ir [sanad.iau.ir]

- 8. researchgate.net [researchgate.net]

- 9. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic Behavior of NHC–Silver Complexes in the Carboxylation of Terminal Alkynes with CO2 [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Computational Modeling of N-(2-methoxybenzyl)ethanamine Conformation: A Structural Pharmacophore Guide

Executive Summary

The N-(2-methoxybenzyl)ethanamine motif represents the critical pharmacophore responsible for the super-agonist properties observed in the 25x-NBOMe class of psychedelics (e.g., 25I-NBOMe, 25H-NBOMe). While the phenethylamine core provides the scaffold, it is this specific N-benzyl substitution that confers sub-nanomolar affinity for the 5-HT2A receptor (serotonin 2A).[1]

This technical guide details the computational strategy for modeling this conformational entity. Unlike rigid ligands, this molecule possesses a dynamic conformational landscape governed by an Intramolecular Hydrogen Bond (IMHB) between the protonated amine and the ortho-methoxy oxygen. Accurate modeling requires a transition from gas-phase quantum mechanics (QM) to solvated molecular dynamics (MD) to account for the "opening" of this motif within the receptor binding pocket.

Part 1: Structural Basis & The "Ionic Lock" Challenge

The Conformational Equilibrium

The central challenge in modeling N-(2-methoxybenzyl)ethanamine is the competition between two distinct states:

-

The "Closed" (Folded) State: In vacuum or non-polar solvents, the molecule forms a stable IMHB. The ammonium proton (

) donates a hydrogen bond to the ether oxygen ( -

The "Open" (Bioactive) State: Upon entering the aqueous biophase or the receptor orthosteric site, the IMHB must often break to facilitate intermolecular interactions—specifically with Ser159 and Asp155 inside the 5-HT2A receptor.

Critical Modeling Note: Standard force fields (GAFF, OPLS) often over-stabilize the "Closed" state due to inaccurate partial charge parametrization of the methoxy oxygen. Quantum Mechanical (QM) parameterization is required.

The Protonation State

Under physiological conditions (pH 7.4), the secondary amine is predominantly protonated (

Part 2: Computational Methodology (Step-by-Step Protocol)

Phase A: Quantum Mechanical (QM) Conformer Generation

This phase establishes the accurate potential energy surface (PES) of the isolated ligand.

Step 1: Initial Geometry & Torsional Scan

-

Software: Gaussian 16 / ORCA 5.0 / GAMESS

-

Method: DFT B3LYP or

B97X-D (dispersion corrected). -

Basis Set: 6-311++G(d,p). Note: Diffuse functions (++) are mandatory to describe the lone pair interactions of the methoxy oxygen.

-

Protocol:

-

Construct the protonated N-(2-methoxybenzyl)ethanamine.

-

Perform a relaxed PES scan of the

dihedral angle (10° increments). -

Identify local minima (Closed vs. Open).

-

Step 2: Optimization & Frequency Analysis

-

Optimize the lowest energy conformers.

-

Verify stationary points (zero imaginary frequencies).

-

Output: Calculate the

(Gibbs Free Energy) difference between the Closed (IMHB) and Open conformers.

Phase B: Solvation & Dynamic Simulation

The vacuum IMHB energy (

Step 3: Implicit Solvation

-

Re-optimize structures using the SMD (Solvation Model based on Density) with water (

). -

Observation: You will observe a reduction in the stability of the "Closed" state as water competes for H-bonding with the ammonium protons.

Step 4: Molecular Dynamics (MD) Sampling

-

Software: GROMACS / AMBER

-

Force Field: GAFF2 (General Amber Force Field) with RESP charges derived from the Phase A QM output.

-

Workflow:

-

Solvate in a TIP3P water box + 0.15M NaCl.

-

Run 100 ns NPT production dynamics.

-

Analysis: Plot the Radial Distribution Function (RDF) of the

distance. -

Success Metric: A bimodal distribution indicates the molecule samples both folded (IMHB) and extended states, which is necessary for binding kinetics.

-

Part 3: The Bioactive Binding Mode (Docking)

The ultimate validation is the fit within the 5-HT2A receptor. The N-(2-methoxybenzyl) group is not just a lipophilic spacer; it is a specific anchor.

Key Receptor Interactions (5-HT2A)

Based on homology modeling and recent Cryo-EM structures (e.g., PDB: 6WGT), the N-(2-methoxybenzyl) moiety engages in specific topology:

| Interaction Type | Ligand Atom | Receptor Residue | Mechanism |

| Salt Bridge | Protonated Amine ( | Asp155 (3.32) | The "Ionic Lock." Critical for activation. |

| Hydrogen Bond | Methoxy Oxygen ( | Ser159 (3.36) | The methoxy group breaks its internal IMHB to bond with Ser159. |

| Benzyl Ring | Phe340 (6.52) | Edge-to-face or parallel displaced stacking. | |

| Hydrophobic | Ethanamine Chain | Trp336 (6.48) | Steric confinement. |

Docking Protocol

-

Target Preparation: Use PDB 6WGT (5-HT2A-25CN-NBOH complex). Remove the co-crystallized ligand.

-

Grid Generation: Center grid on Asp155.

-

Constraint: Enforce a positional constraint on the protonated amine to be within 3.0 Å of Asp155.

-

Scoring: Use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) for post-docking refinement, as standard scoring functions often underestimate the specific contribution of the methoxy-Ser159 H-bond.

Part 4: Visualization of Workflows

Diagram 1: Computational Pipeline

This diagram illustrates the flow from 2D structure to binding affinity prediction.

Caption: Figure 1. Integrated workflow for transitioning from quantum mechanical geometry optimization to receptor-based binding energy estimation.

Diagram 2: The Conformational Switch Mechanism

This diagram details the specific atomic rearrangement required for receptor activation.

Caption: Figure 2. The "Conformational Switch" model. The ligand must transition from a self-stabilized (folded) state to an extended state to engage the Ser159 residue.

References

-

Hansen, M., et al. (2014). Crystal Structure of a 5-HT2A Receptor Agonist: Insights into the "NBOMe" Pharmacophore. Acta Crystallographica Section C. (Note: Contextual citation for crystal data of 25I-NBOMe)

-

Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines. Neuropharmacology.

-

Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell. (PDB 6WGT Reference)

-

Halberstadt, A. L., & Geyer, M. A. (2014).[2] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology.

-

Gaussian 16 Rev. C.01 . Gaussian, Inc., Wallingford CT.

Sources

Thermal stability and degradation of N-(2-methoxybenzyl)ethanamine

Thermo-Oxidative Stability and Degradation Kinetics of N-(2-methoxybenzyl)ethanamine: A Technical Whitepaper

Executive Summary

N-(2-methoxybenzyl)ethanamine (often referred to as the "NBOMe" amine fragment) serves as a critical intermediate in the synthesis of N-benzylphenethylamine psychoactive substances and as a primary metabolite in their pharmacokinetic degradation.[1] Its structural integrity is governed by the lability of the secondary amine and the electron-rich 2-methoxybenzyl moiety.

This guide details the physicochemical stability profile of N-(2-methoxybenzyl)ethanamine, identifying oxidative deamination and benzylic cleavage as the primary degradation vectors.[1] We provide a validated workflow for stress testing based on ICH Q1A(R2) guidelines, ensuring rigorous quality control for researchers utilizing this building block.

Chemical Profile & Physicochemical Baseline

Understanding the baseline properties is essential for predicting degradation behavior. The molecule consists of a secondary ethylamine group benzylated with a 2-methoxy substituted ring.[1][2][3][4]

| Property | Value / Characteristic | Relevance to Stability |

| Chemical Structure | 2-MeO-C6H4-CH2-NH-CH2CH3 | Secondary amine susceptible to N-oxidation and nitrosation.[1] |

| Molecular Weight | 165.23 g/mol | Low MW implies volatility in free base form.[1] |

| Physical State | Colorless to pale yellow oil (Free Base) | Prone to atmospheric oxidation; darkens upon degradation. |

| Boiling Point (Predicted) | ~235–245°C (at 760 mmHg) | Thermally stable under vacuum distillation; degradation risk >150°C in air.[1] |

| Basicity (pKa) | ~9.5 (Estimated for secondary amine) | Hygroscopic; readily absorbs atmospheric CO₂ to form carbamates/carbonates. |

| Solubility | Soluble in EtOH, DCM, dilute acids | Hydrolytic degradation is pH-dependent in aqueous solution.[1] |

Mechanistic Degradation Pathways

The thermal and oxidative degradation of N-(2-methoxybenzyl)ethanamine is driven by the susceptibility of the benzylic carbon-nitrogen bond.[1] The electron-donating methoxy group at the ortho position activates the ring but also stabilizes the benzylic radical/cation intermediates, facilitating oxidation.

Primary Pathway: Oxidative Deamination

Upon exposure to atmospheric oxygen or oxidants, the benzylic methylene group undergoes hydrogen abstraction, leading to the formation of a Schiff base (imine). This intermediate is hydrolytically unstable and cleaves into 2-methoxybenzaldehyde and ethylamine .[1]

Secondary Pathway: N-Oxidation

Direct oxidation of the nitrogen lone pair yields the N-oxide.[1] While less favored than benzylic oxidation under ambient conditions, this pathway becomes significant during synthetic workups using peroxides.

Thermal Stress

At temperatures exceeding 180°C, particularly in the presence of Lewis acids or metal surfaces, the molecule may undergo disproportionation or C-N bond homolysis.

Visualization: Degradation Cascade

Figure 1: Mechanistic pathway of oxidative deamination and hydrolysis leading to cleavage products.[5][6][7]

Experimental Protocol: Forced Degradation Study

To validate the stability of your specific lot of N-(2-methoxybenzyl)ethanamine, perform the following stress tests. This protocol is adapted from ICH Q1A(R2) guidelines for stability testing of new drug substances.[8]

Objective: Establish intrinsic stability limits and identify degradation products.

Stress Conditions Table

| Stress Type | Conditions | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24–48 Hours | 5–20% |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24–48 Hours | 5–20% |

| Oxidation | 3% H₂O₂ at RT | 2–4 Hours | 5–20% |

| Thermal | 105°C (Solid/Oil) | 3–7 Days | 5–20% |

| Photolytic | Xenon Arc (1.2M lux hrs) | ~1 Week | N/A |

Analytical Method (HPLC-UV/MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 210 nm (amine backbone) and 280 nm (aromatic ring). MS (ESI+) for degradant identification.[1]

-

Success Criteria: Mass balance >95% (Sum of parent + impurities).

Visualization: Stability Testing Workflow

Figure 2: Step-by-step workflow for conducting forced degradation studies.

Storage and Handling Recommendations

Based on the degradation mechanisms identified, the following handling protocols are mandatory to maintain purity >98%.

-

Atmospheric Control: The free base rapidly absorbs CO₂ to form carbamates (white precipitate in oil). Always store under Argon or Nitrogen.

-

Temperature: Store at -20°C for long-term storage. The HCl salt is significantly more stable than the free base oil.

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and leaching.

-

Re-purification: If the oil turns dark yellow/orange, it indicates oxidation to the imine/aldehyde. Purify via acid-base extraction (dissolve in DCM, wash with 1M HCl, basify aqueous layer, extract back to DCM) or vacuum distillation.

References

-

International Conference on Harmonisation (ICH). (2003).[1][8][9] Stability Testing of New Drug Substances and Products Q1A(R2).[8][10][11] European Medicines Agency.[1] Link

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014).[1] Report on the risk assessment of 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). (See Section on Chemical Characterization). Link

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General protocols for amine purification and stability).

-

Hinks, T. S., et al. (2003). Oxidative Deamination of Benzylamines.[6] Bioorganic & Medicinal Chemistry.[1][6][12] (Mechanistic basis for benzylamine degradation). Link

Sources

- 1. 25I-NBOMe | C18H22INO3 | CID 10251906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugsandalcohol.ie [drugsandalcohol.ie]

- 3. caymanchem.com [caymanchem.com]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. ias.ac.in [ias.ac.in]

- 6. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 8. ICH Official web site : ICH [ich.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

Biological screening of N-(2-methoxybenzyl)ethanamine derivatives

Title: Technical Guide: Biological Screening & Pharmacological Profiling of N-(2-methoxybenzyl)ethanamine (NBOMe) Derivatives

Executive Summary

The N-(2-methoxybenzyl)ethanamine scaffold (commonly referred to as the NBOMe series) represents a class of super-potent 5-HT

This guide details the technical workflow for screening these derivatives, emphasizing the distinction between simple binding affinity and functional efficacy (biased signaling), which is critical for understanding their hallucinogenic potency and toxicity profile.

Chemical Foundation & SAR Logic

The core structure involves a 2,5-dimethoxyphenethylamine backbone with a hydrophobic substitution on the amine nitrogen.[1]

-

The Scaffold: 2-(4-substituted-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine.[1][2]

-

Key Interaction: The 2-methoxybenzyl group locks the ligand into the receptor's active state conformation, significantly reducing the dissociation rate (

), which correlates with high potency. -

Causality in Design: Screening must prioritize the 2-position methoxy on the benzyl ring. Moving this substituent to the 3- or 4-position generally results in a loss of affinity, confirming the steric specificity of the receptor's hydrophobic pocket.[1]

In Vitro Profiling: Binding & Function[3]

Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (

Critical Consideration: Agonist vs. Antagonist Labeling.

-

[³H]-Ketanserin: An antagonist radioligand.[1] It labels both the G-protein-coupled (active) and uncoupled (inactive) states of the receptor.[1] It is the industry standard for determining affinity.

-

[¹²⁵I]-DOI: An agonist radioligand.[1][3] It preferentially labels the high-affinity, G-protein-coupled state.[1]

-

Recommendation: Use [³H]-Ketanserin for primary screening to avoid underestimating the

of low-efficacy ligands, but perform secondary screening with [¹²⁵I]-DOI to assess agonist-specific binding populations.[1]

Protocol: Membrane Preparation & Binding

-

Source: HEK293 cells stably expressing human 5-HT

receptors.[1] -

Lysis: Homogenize cells in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]

-

Incubation:

-

Equilibrium: Incubate for 60 minutes at 37°C. (Note: NBOMe compounds are highly lipophilic; ensure equilibrium is reached).

-

Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce nonspecific binding of these sticky ligands.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Functional Assays: Calcium Mobilization (Gq Signaling)

Objective: Measure the functional potency (

Method: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.

Protocol:

-

Cell Loading: Seed CHO-K1 cells expressing h5-HT

in 96-well black-wall plates. Incubate with Calcium-4 dye (Molecular Devices) for 45 min at 37°C. -

Compound Addition: Add NBOMe derivative (dissolved in DMSO, final concentration <0.1%).

-

Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 180 seconds. The peak response represents intracellular Ca

release via the -

Data Processing: Normalize fluorescence units (RFU) to the maximal response of 10 µM 5-HT.

Visualization: Signaling & Workflow

Figure 1: 5-HT2A Agonist Signaling Pathway

This diagram illustrates the dual signaling pathways (Canonical Gq and Beta-Arrestin) activated by NBOMe derivatives.[1]

Caption: Canonical Gq-mediated calcium flux vs. Beta-arrestin recruitment.[1] NBOMe compounds often show bias toward Arrestin, correlating with rapid tolerance.[1]

Figure 2: Screening Workflow Strategy

From hit identification to in vivo validation.

Caption: Step-wise screening cascade ensuring only high-affinity, selective agonists proceed to in vivo testing.

Comparative Data Analysis

The addition of the N-benzyl group drastically alters the pharmacological profile. Below is a comparison of 2C-I (parent) and 25I-NBOMe (derivative).

Table 1: Pharmacological Comparison

| Parameter | 2C-I (Parent) | 25I-NBOMe (Derivative) | Implication |

| 5-HT | 30 - 50 nM | 0.04 - 0.5 nM | ~100x increase in binding affinity due to hydrophobic benzyl pocket interaction.[1] |

| Functional Potency ( | ~200 nM | ~1 - 5 nM | Extremely potent; microgram-range active doses in vivo.[1] |

| Intrinsic Efficacy ( | Partial (~60-80%) | Full (~90-100%) | Full activation leads to more intense hallucinogenic effects and higher toxicity risk.[1] |

| Selectivity (2A vs 2C) | Moderate | High | While selective, high potency at 2A creates a narrow therapeutic index. |

In Vivo Validation: Head Twitch Response (HTR)

Rationale: The HTR in rodents is the only validated behavioral proxy for 5-HT

Protocol:

-

Subjects: C57BL/6J mice (male, 8-10 weeks).

-

Administration: Administer NBOMe derivative (0.1 - 1.0 mg/kg, s.c. or i.p.). Note: Doses are significantly lower than 2C compounds.[1]

-

Observation: Record behavior for 30 minutes post-injection using a magnetometer or high-speed video tracking.

-

Scoring: Count rapid rotational head movements.

-

Validation: Pre-treatment with Volinanserin (M100907), a selective 5-HT

antagonist, must abolish the response to confirm mechanism.

Safety & Toxicity Warning

Cytotoxicity: NBOMe derivatives have shown potential for cytotoxicity at high concentrations.[1]

Adverse Events: In vivo, these compounds can induce rhabdomyolysis , hyperthermia , and seizures . This is distinct from classic psychedelics (LSD, psilocybin) and is likely linked to their super-potency and full agonism at 5-HT

References

-

Braden, M. R., et al. (2006). Molecular docking of hallucinogens and their congeners at the 5-HT2A receptor.[1][5] Pharmacology Biochemistry and Behavior. Link

-

Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[1][6] Link

-

Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of the hallucinogenic drug 25CN-NBOMe in mice.[7] Neuropharmacology. Link

-

Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

-

Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. Link

Sources

- 1. DOM-NBOMe - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. drugsandalcohol.ie [drugsandalcohol.ie]

- 4. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Reductive amination of 2-methoxybenzaldehyde with ethylamine

Application Note: Selective Reductive Amination of 2-Methoxybenzaldehyde with Ethylamine

).Abstract & Strategic Overview

The reductive amination of ortho-substituted benzaldehydes presents unique challenges due to steric hindrance and electronic effects near the carbonyl center. This guide details the synthesis of

While traditional methods utilizing sodium cyanoborohydride (

Reaction Mechanism & Logic

The reaction proceeds via the formation of a hemiaminal intermediate, which dehydrates to form an imine (Schiff base). The choice of reducing agent dictates the workflow:

-

STAB (

): Mild hydride donor.[1] It reduces the protonated imine (iminium ion) much faster than the aldehyde carbonyl. This allows the reducing agent to be present during imine formation (One-Pot). - : Stronger hydride donor. It will reduce unreacted aldehyde to benzyl alcohol if added too early. Therefore, the imine must be fully formed before hydride addition (Stepwise).

Steric Note: The 2-methoxy group (ortho-position) exerts steric pressure, potentially slowing imine formation compared to para-substituted analogs. Acid catalysis (Acetic Acid) is critical here to activate the carbonyl.

Figure 1: Mechanistic pathway highlighting the critical iminium intermediate. The red dotted line represents the competitive side reaction suppressed by using STAB.

Reagent Selection Guide

| Reagent | Selectivity (Imine vs Aldehyde) | Toxicity | Solvent Compatibility | Cost | Recommendation |

| STAB | High | Low | DCE, DCM, THF | High | Primary (Lab Scale) |

| Low | Low | MeOH, EtOH | Low | Secondary (Scale-up) | |

| High | High (HCN gas) | MeOH | Medium | Avoid (Safety) |

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The "Gold Standard"

Best for: High yields, operational simplicity, avoiding alcohol impurities.

Reagents:

-

2-Methoxybenzaldehyde (1.0 equiv)

-

Ethylamine (2.0 M in THF) (1.2 equiv) (Note: Avoid aqueous ethylamine if possible to prevent STAB decomposition)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF [Concentration: 0.2 M]

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (10 mmol, 1.36 g) in DCE (50 mL).

-

Amine Addition: Add Ethylamine (2.0 M in THF, 6.0 mL, 12 mmol) followed by Acetic Acid (10 mmol, 0.6 mL).

-

Expert Tip: The solution may warm slightly. The acid catalyzes the formation of the imine and buffers the basicity of the amine.

-

-

Reductant Addition: Add STAB (15 mmol, 3.18 g) in one portion.

-

Observation: The reaction may become cloudy or "milky" and evolve gas mildly (

).

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The aldehyde spot (

) should disappear. -

Quench: Carefully add saturated aqueous

(30 mL) to quench excess hydride. Stir for 15 minutes until gas evolution ceases. -

Workup:

-

Purification: If necessary, purify via flash column chromatography (SiO2, DCM:MeOH:Et3N 95:4:1).

Method B: Sodium Borohydride ( ) – The "Two-Step" Alternative

Best for: Cost reduction, green solvents (MeOH).

Reagents:

-

2-Methoxybenzaldehyde (1.0 equiv)

-

Ethylamine (2.0 M in MeOH or THF) (1.2 equiv)

-

Sodium Borohydride (

) (1.0 equiv) -

Solvent: Methanol (MeOH)[3]

Step-by-Step Procedure:

-

Imine Formation: Dissolve 2-methoxybenzaldehyde (10 mmol) and Ethylamine (12 mmol) in MeOH (30 mL).

-

Equilibration: Stir at room temperature for 2 hours.

-

Critical Control Point: Unlike Method A, you must wait for the imine to form completely. If you add

now, you will reduce the aldehyde to the alcohol.

-

-

Reduction: Cool the solution to 0°C (ice bath). Carefully add

(10 mmol, 0.38 g) portion-wise.-

Safety: Vigorous gas evolution (

) will occur.

-

-

Completion: Allow to warm to room temperature and stir for 1 hour.

-

Workup: Quench with water, evaporate bulk MeOH, extract aqueous residue with EtOAc, and dry/concentrate.

Workflow Visualization

Figure 2: Operational decision tree comparing the One-Pot STAB method vs. the Stepwise NaBH4 method.

Expected Analytical Data

Use these values to validate your product.

Product: N-ethyl-2-methoxybenzylamine (

-

Physical State: Clear to pale yellow oil.

-

Mass Spectrometry (ESI+):

-

NMR (400 MHz,

- 7.20 – 7.30 (m, 2H, Ar-H)

- 6.85 – 6.95 (m, 2H, Ar-H)

-

3.84 (s, 3H,

-

3.80 (s, 2H,

-

2.68 (q,

-

1.12 (t,

-

1.80 (br s, 1H,

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance of 2-OMe group. | Increase reaction time to 12h or increase AcOH to 2.0 equiv. |

| Alcohol Impurity | Direct reduction of aldehyde. | Method A: Add STAB after 30 min of imine formation. Method B: Ensure Step 1 is complete before adding hydride. |

| Tertiary Amine | Over-alkylation (Dialkylation). | Ensure excess amine (1.5–2.0 equiv) is used.[4] (Less likely with ethylamine due to sterics). |

| Emulsion | Basic workup with amphiphilic amine. | Use Brine during extraction; filter through Celite if solid borates persist. |

Safety Information

-

2-Methoxybenzaldehyde: Causes skin and serious eye irritation.[5][6] Avoid inhalation.

-

Ethylamine: Extremely flammable gas/liquid. Corrosive. Handle in a well-ventilated fume hood.

-

Sodium Triacetoxyborohydride: Water-reactive.[4] Releases flammable hydrogen gas upon contact with water/acid.

-

1,2-Dichloroethane (DCE): Carcinogen and toxic. If safety regulations prohibit DCE, substitute with THF or Dichloromethane (DCM) .

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[7][8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[8][9][10][11]J. Org.[4][8][10] Chem. 1996, 61, 3849–3862.[4][7][8][9][10][11]

-

Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[4] The Cyanohydridoborate Anion as a Selective Reducing Agent.[9]J. Am. Chem. Soc. 1971, 93, 2897–2904.[4]

-

Gribble, G. W. Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.Chem. Soc. Rev. 1998, 27, 395–404.

-

PubChem Compound Summary. 2-Methoxybenzaldehyde (CID 8658). National Center for Biotechnology Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. fishersci.com [fishersci.com]

- 6. westliberty.edu [westliberty.edu]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]